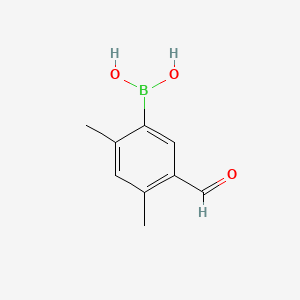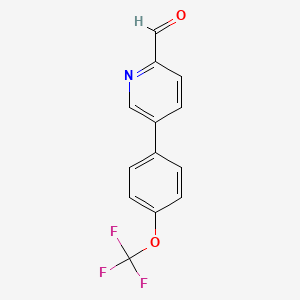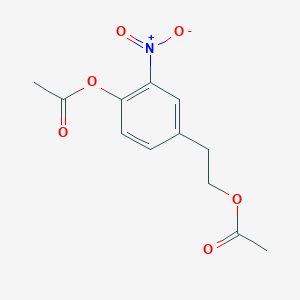
4-(2-Acetoxyethyl)-2-nitrophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an organic compound that features both acetoxy and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.
Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.
Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.
Pharmaceutical Research:
作用机制
The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.
Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.
Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)-2-nitrophenyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(2-Acetoxyethyl)-2-aminophenyl acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is unique due to the presence of both acetoxy and nitro groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
属性
分子式 |
C12H13NO6 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC 名称 |
2-(4-acetyloxy-3-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
KSSMDIZJVKINMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
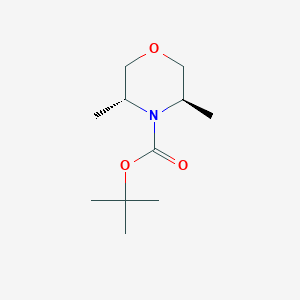
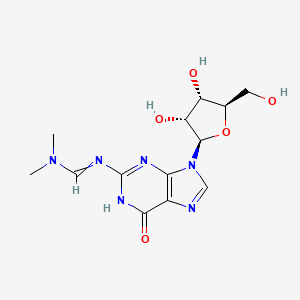

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
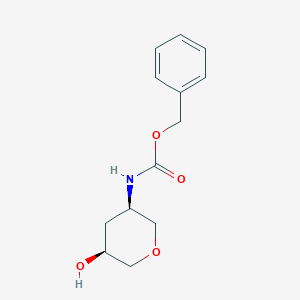
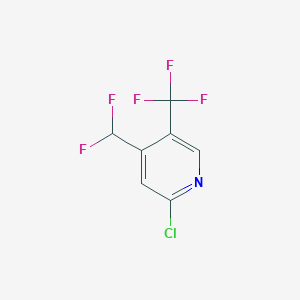



![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
